molecular formula C21H28N2O2S B11338571 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11338571
M. Wt: 372.5 g/mol
InChI Key: LKIMYFHDLCWDES-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of azepane, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of azepane with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of azepane, thiophene, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the methoxyphenyl group may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H28N2O2S/c1-25-18-10-8-17(9-11-18)15-21(24)22-16-19(20-7-6-14-26-20)23-12-4-2-3-5-13-23/h6-11,14,19H,2-5,12-13,15-16H2,1H3,(H,22,24)

InChI Key

LKIMYFHDLCWDES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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